molecular formula C22H16N2OS B11072888 1-Ethanone, 1-[1,1'-biphenyl]-4-yl-2-(4-quinazolinylthio)-

1-Ethanone, 1-[1,1'-biphenyl]-4-yl-2-(4-quinazolinylthio)-

Cat. No.: B11072888
M. Wt: 356.4 g/mol
InChI Key: SQFMXUREYHSHMC-UHFFFAOYSA-N
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Description

1-biphenyl-4-yl-2-(quinazolin-4-ylthio)ethanone is an organic compound with the molecular formula C22H16N2OS It is known for its complex structure, which includes a biphenyl group and a quinazoline moiety connected via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-biphenyl-4-yl-2-(quinazolin-4-ylthio)ethanone typically involves the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Formation of the Quinazoline Moiety: The quinazoline moiety can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.

    Thioether Linkage Formation: The final step involves the reaction of the biphenyl group with the quinazoline moiety in the presence of a thiol reagent, such as thiourea, to form the thioether linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-biphenyl-4-yl-2-(quinazolin-4-ylthio)ethanone undergoes various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

1-biphenyl-4-yl-2-(quinazolin-4-ylthio)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-biphenyl-4-yl-2-(quinazolin-4-ylthio)ethanone involves its interaction with molecular targets such as enzymes and receptors. The quinazoline moiety is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cellular processes, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    1-biphenyl-4-yl-2-(quinazolin-4-ylsulfanyl)ethanone: This compound is structurally similar but contains a sulfanyl group instead of a thioether linkage.

    4-quinazolinylthio derivatives: These compounds share the quinazoline moiety and thioether linkage but differ in the substituents on the biphenyl group.

Uniqueness

1-biphenyl-4-yl-2-(quinazolin-4-ylthio)ethanone is unique due to its specific combination of the biphenyl group and quinazoline moiety connected via a thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H16N2OS

Molecular Weight

356.4 g/mol

IUPAC Name

1-(4-phenylphenyl)-2-quinazolin-4-ylsulfanylethanone

InChI

InChI=1S/C22H16N2OS/c25-21(14-26-22-19-8-4-5-9-20(19)23-15-24-22)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,15H,14H2

InChI Key

SQFMXUREYHSHMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NC=NC4=CC=CC=C43

Origin of Product

United States

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